molecular formula C6H13NO2 B12711573 D-Alanine, N-propyl- CAS No. 1568199-85-8

D-Alanine, N-propyl-

Cat. No.: B12711573
CAS No.: 1568199-85-8
M. Wt: 131.17 g/mol
InChI Key: UTIMBUCRNZURQB-RXMQYKEDSA-N
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Description

D-Alanine, N-propyl-: is a derivative of the amino acid alanine, where the amino group is substituted with a propyl group This compound is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-Alanine, N-propyl- can be synthesized through a series of chemical reactions starting from alanine. One common method involves the protection of the amino group, followed by alkylation with a propyl halide, and subsequent deprotection to yield the final product.

    Microbial Fermentation: Another method involves the use of genetically engineered microorganisms to produce D-Alanine, N-propyl-.

Industrial Production Methods: Industrial production of D-Alanine, N-propyl- typically involves large-scale chemical synthesis due to its efficiency and scalability. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Alanine, N-propyl- can undergo oxidation reactions, where the amino group is converted to a corresponding oxime or nitroso compound.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Alanine, N-propyl- can yield oximes, while reduction can produce alcohols or amines .

Scientific Research Applications

D-Alanine, N-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Alanine, N-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The propyl group enhances its binding affinity and specificity towards these targets. In microbial systems, D-Alanine, N-propyl- can inhibit cell wall synthesis by interfering with the function of enzymes involved in peptidoglycan biosynthesis .

Comparison with Similar Compounds

    D-Alanine: The parent compound, which lacks the propyl group.

    L-Alanine: The enantiomer of D-Alanine, with different biological activity.

    D-Alanyl-D-Alanine: A dipeptide involved in bacterial cell wall synthesis.

Uniqueness: D-Alanine, N-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and binding affinity, making it a valuable compound in various applications .

Properties

CAS No.

1568199-85-8

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R)-2-(propylamino)propanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

UTIMBUCRNZURQB-RXMQYKEDSA-N

Isomeric SMILES

CCCN[C@H](C)C(=O)O

Canonical SMILES

CCCNC(C)C(=O)O

Origin of Product

United States

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